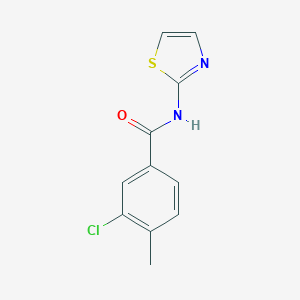
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide, also known as CTB, is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications.
作用机制
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide's mechanism of action is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. Studies have shown that 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and division.
Biochemical and Physiological Effects
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in scientific research. Studies have demonstrated that 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide can reduce inflammation in animal models, as well as inhibit the growth of cancer cells. 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has also been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of using 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its relatively low toxicity compared to other compounds. It has also been shown to be stable under various conditions, making it a reliable tool for scientific research. However, one limitation is that 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide's mechanism of action is not yet fully understood, which can make it difficult to interpret results from experiments.
未来方向
There are several future directions for further research on 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide's mechanism of action and its effects on the brain. Another area of interest is its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in animal models. Further studies are needed to determine its efficacy in human trials. Overall, 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has shown promise in various scientific research areas and warrants further investigation.
合成方法
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide is synthesized through a multistep process involving the reaction of 4-methyl-2-nitroaniline with thioamide and chloroacetyl chloride. The resulting product is then treated with sodium hydroxide and hydrochloric acid to yield 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide. This synthesis method has been validated through various studies and is considered reliable for the production of 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide.
科学研究应用
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been shown to have potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory and anti-tumor properties, as well as its ability to inhibit the growth of certain bacteria and fungi. 3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C11H9ClN2OS |
|---|---|
分子量 |
252.72 g/mol |
IUPAC 名称 |
3-chloro-4-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-2-3-8(6-9(7)12)10(15)14-11-13-4-5-16-11/h2-6H,1H3,(H,13,14,15) |
InChI 键 |
UEZWJBWUODCSET-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B251605.png)

![5-(4-chlorophenyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251607.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B251611.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide](/img/structure/B251618.png)
![3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B251619.png)

![3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251624.png)


![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B251632.png)
![N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251634.png)